4-Iodo-2-(trifluoromethyl)benzylamine
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Overview
Description
(4-Iodo-2-(trifluoromethyl)phenyl)methanamine is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodo-2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under suitable conditions to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .
Scientific Research Applications
(4-Iodo-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-iodo-2-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-2-(trifluoromethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Trifluoromethylphenyl)methanamine: Lacks the iodine atom but has a similar trifluoromethyl and amine group arrangement.
(4-Iodo-2-(trifluoromethyl)benzonitrile): Contains a nitrile group instead of an amine group.
Uniqueness
The presence of both the iodine atom and the trifluoromethyl group in (4-iodo-2-(trifluoromethyl)phenyl)methanamine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3IN |
---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
[4-iodo-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H,4,13H2 |
InChI Key |
SSKFZCYDNBUCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)CN |
Origin of Product |
United States |
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